molecular formula C16H11NO2 B6390258 6-(Naphthalen-2-YL)nicotinic acid CAS No. 733776-42-6

6-(Naphthalen-2-YL)nicotinic acid

Cat. No.: B6390258
CAS No.: 733776-42-6
M. Wt: 249.26 g/mol
InChI Key: PCRZTIAUVCOQSW-UHFFFAOYSA-N
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Description

It is a white solid with a molecular formula of C16H11NO2 and a molecular weight of 249.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-2-YL)nicotinic acid can be achieved through various synthetic routes. One common method involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . For example, the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at 20°C results in the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles . The structure of the obtained derivatives can be confirmed by X-ray structural analysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-2-YL)nicotinic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: For example, the reaction with chloroacetyl chloride yields 3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl-2-chloroacetate.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine and naphthalene rings.

    Coupling Reactions: Suzuki–Miyaura coupling is a common method for forming carbon-carbon bonds in this compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl halides, cyanothioacetamides, and chloroacetyl chloride . Reaction conditions often involve the use of solvents like ethanol and dimethylformamide (DMF), and catalysts such as palladium complexes for coupling reactions .

Major Products

The major products formed from these reactions include various substituted nicotinic acid derivatives, such as 3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl-2-chloroacetate .

Scientific Research Applications

6-(Naphthalen-2-YL)nicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Derivatives of nicotinic acid have shown potential as inhibitors of enzymes like carbonic anhydrase III, which is involved in lipogenesis and cancer progression.

    Medicine: Nicotinic acid derivatives have been investigated for their antitubercular and anticancer activities

    Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Naphthalen-2-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. For example, nicotinic acid can interact with the G protein-coupled receptor GPR109A, leading to changes in lipid metabolism and reduction of plasma lipid levels . Additionally, its derivatives can inhibit enzymes like carbonic anhydrase III by binding to the active site and forming coordinate bonds with the zinc ion .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Naphthalen-2-YL)nicotinic acid include other nicotinic acid derivatives, such as:

  • 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles
  • 6-aryl-2-methylnicotinohydrazides
  • 6-(hexyloxy)pyridine-3-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its combination of the pyridine and naphthalene rings, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.

Properties

IUPAC Name

6-naphthalen-2-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)14-7-8-15(17-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRZTIAUVCOQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258203
Record name 6-(2-Naphthalenyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733776-42-6
Record name 6-(2-Naphthalenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733776-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Naphthalenyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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